

# A Comparative Guide to HPLC Column Performance for Fexofenadine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fexofenadine Impurity F	
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#### Introduction

Fexofenadine, a widely used second-generation antihistamine, undergoes rigorous quality control to ensure its safety and efficacy. A critical aspect of this is the accurate identification and quantification of process-related impurities and degradation products. While the prompt specified an interest in "Fexofenadine Impurity F," this designation does not correspond to a commonly documented impurity in major pharmacopeias or the scientific literature. Therefore, this guide will focus on the comparative performance of various High-Performance Liquid Chromatography (HPLC) columns for the separation of Fexofenadine and its well-characterized impurities: Impurity A (keto-fexofenadine), Impurity B (meta-isomer), Impurity C (methyl ester of fexofenadine), and Impurity D (methyl ester of keto-fexofenadine).

This guide provides a comprehensive comparison of different HPLC column chemistries to aid researchers, scientists, and drug development professionals in selecting the most suitable column for their specific analytical needs. The performance of C18, Phenyl-Hexyl, and Biphenyl columns will be assessed based on experimental data from published application notes and studies.

# **Experimental Protocols**

Detailed methodologies for the separation of Fexofenadine and its impurities on different HPLC columns are provided below. These protocols are based on published methods and offer a starting point for method development and validation.



#### Method 1: C18 Column

Column: Hypersil BDS C-18, 250 x 4.6 mm, 5 μm[1]

 Mobile Phase: A mixture of phosphate buffer and methanol (60:40, v/v). The phosphate buffer contains 0.1 gm% of 1-octane sulphonic acid sodium salt monohydrate and 1% (v/v) of triethylamine, with the pH adjusted to 2.7.[1]

Flow Rate: 1.5 mL/min[1]

Temperature: Ambient[1]

• Detection: UV at 215 nm[1]

Internal Standard: Lisinopril[1]

Method 2: Phenyl-Hexyl and Biphenyl Columns (USP Monograph Method)

This method is adapted from the USP monograph for Fexofenadine Hydrochloride organic impurities analysis.[2][3]

Columns:

Kinetex 5 μm Phenyl-Hexyl, 250 x 4.6 mm

Kinetex 5 μm Biphenyl, 250 x 4.6 mm[2][3]

 Mobile Phase: Acetonitrile, Buffer, and Triethylamine (350:650:3, v/v/v). The buffer is prepared by adjusting the pH of water to 2.0 with Phosphoric Acid.[2]

Flow Rate: 1.5 mL/min (Isocratic)[2]

• Temperature: 25 °C[2]

Injection Volume: 20 μL[2]

• Detection: UV at 220 nm[2]

System: Waters® ACQUITY Arc® HPLC[2]



### **Data Presentation**

The following tables summarize the quantitative data obtained from the experimental protocols, allowing for a direct comparison of the HPLC columns' performance.

Table 1: Retention Times (in minutes) of Fexofenadine and its Impurities on a C18 Column[1]

Compound	Retention Time (min)
Fexofenadine	10.716
Impurity B	11.987
Impurity A	14.013
Impurity C	16.530
Impurity D	21.230

Table 2: Performance Comparison of Phenyl-Hexyl and Biphenyl Columns for the Separation of Fexofenadine and Impurity A[2]



Parameter	Kinetex 5 μm Phenyl-Hexyl	Kinetex 5 μm Biphenyl	USP Requirement
Retention Time (min)			
Fexofenadine HCI	7.64	8.14	N/A
Fexofenadine Impurity	12.97	13.63	N/A
Resolution	18.19	16.70	NLT 10
Symmetry Factor (Tailing)	1.22	1.40	NMT 2.0
Area %RSD (N=6)			
Fexofenadine HCI	0.37%	0.60%	NMT 2.0%
Fexofenadine Impurity	0.96%	0.46%	NMT 3.0%

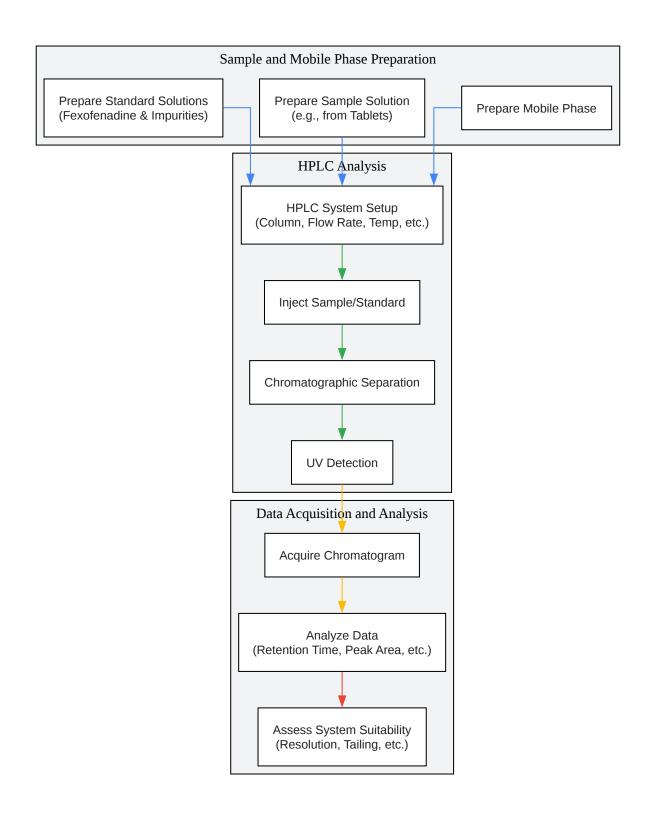
NLT: Not Less Than, NMT: Not More Than

Based on the data, the Kinetex Phenyl-Hexyl column provided a greater resolution between Fexofenadine and Impurity A and an improved symmetry factor compared to the Kinetex Biphenyl column.[2] However, both columns meet the system suitability requirements outlined in the USP monograph.[2]

# **Mandatory Visualization**

The following diagrams illustrate the experimental workflow and the logical assessment of HPLC column performance.

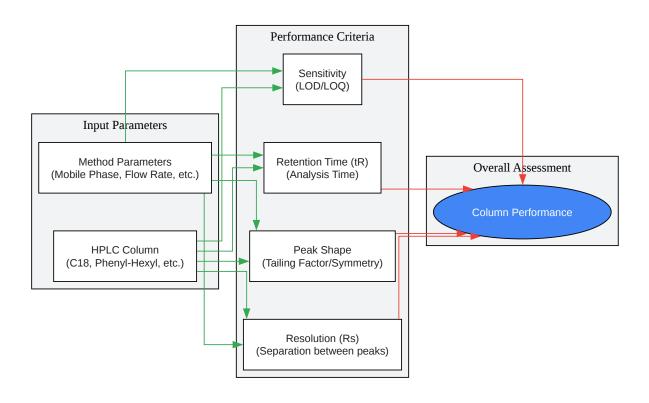




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Caption: Experimental workflow for HPLC analysis of Fexofenadine.





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Caption: Logical assessment of HPLC column performance.

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## References



- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. Fexofenadine & Impurities Separation | Phenomenex [phenomenex.com]
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